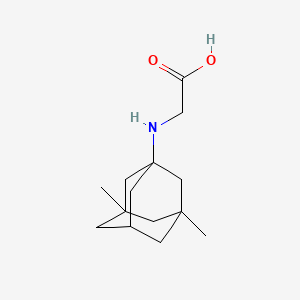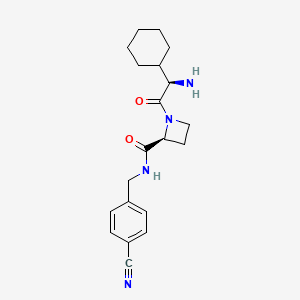
1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, along with a cyclohexyl group, an acetyl group, and a cyanobenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, the attachment of the cyclohexylacetyl group, and the attachment of the cyanobenzyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring, being a four-membered ring, would likely introduce some strain into the molecule. The presence of the amine, acetyl, and nitrile (cyano) groups would also have significant effects on the molecule’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The azetidine ring might undergo ring-opening reactions. The amine could participate in acid-base reactions, the acetyl group could undergo nucleophilic acyl substitution reactions, and the nitrile group could be hydrolyzed to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the nitrile and amine could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Bifunctional Tetraaza Macrocycles Synthesis : The synthesis of bifunctional poly(amino carboxylate) chelating agents, including 4-nitrobenzyl-substituted macrocyclic tetraamines, involves cyclization techniques relevant to the target compound. These agents are significant in bioconjugation chemistry (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Conversion into Isoquinoline and Benzylisoquinoline Products : The transformation of o-cyanobenzyl cyanide into various heterocyclic products demonstrates the chemical versatility of cyanobenzyl groups, which are structurally related to the target compound (Barnard & Elvidge, 1983).
Enantiopure Azetidine 2-Carboxylic Acids Synthesis : The preparation of enantiopure azetidine 2-carboxylic acids by hydrolysis of 2-cyano azetidines is a key process in synthesizing amino acids and peptides with conformational constraints, similar to the target compound (Couty, Evano, & Rabasso, 2003).
Enaminoketones Studies : Research on N-substituted enaminoketones, which share structural similarities with the target compound, explores their reactivity and potential in synthesizing novel organic compounds (Jirkovsky, 1974).
Fluorescent Ligands Synthesis : The development of fluorescent compounds related to the target structure for potential imaging of neuroblastoma cells highlights the application of such molecules in medical imaging and cancer research (Hadrich, Berthold, Steckhan, & Bönisch, 1999).
Biological Applications and Studies
Antiplasmin Drug Research : The synthesis of aza analogs of 4-aminomethylbenzoic acid, structurally akin to the target compound, forms part of the search for new antiplasmin drugs, underscoring the compound's potential in medicinal chemistry (Isoda, Yamaguchi, Satoh, Miki, & Hirata, 1980).
Effect on Ion Uptake in Plants : Azetidine 2-carboxylic acid, structurally similar to the target compound, has been used to study the relationship between protein synthesis and ion transport in plants, indicating potential applications in agricultural science (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Pyrimidine-Azetidinone Analogs Synthesis : The creation of pyrimidine-azetidinone analogues and their evaluation for antimicrobial and antitubercular activities highlights the importance of such compounds in drug discovery (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Metabolism and Disposition Studies in HIV Inhibitors : Studies on the metabolism and disposition of HIV integrase inhibitors structurally related to the target compound provide insights into drug development and therapeutic applications (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).
Synthesis of Human Leukocyte Elastase Inhibitor : The synthesis of an elastase inhibitor using a methodology that can be related to the synthesis of the target compound demonstrates its potential application in developing treatments for diseases involving elastase (Cvetovich, Chartrain, Hartner, Roberge, Amato, & Grabowski, 1996).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-1-[(2R)-2-amino-2-cyclohexylacetyl]-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c21-12-14-6-8-15(9-7-14)13-23-19(25)17-10-11-24(17)20(26)18(22)16-4-2-1-3-5-16/h6-9,16-18H,1-5,10-11,13,22H2,(H,23,25)/t17-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXWQVQZPDROFY-ZWKOTPCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-but-2-en-2-yl]-3-fluorobenzene](/img/structure/B587212.png)
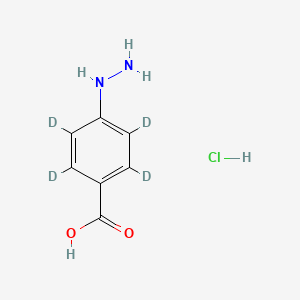
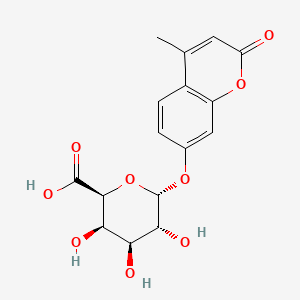
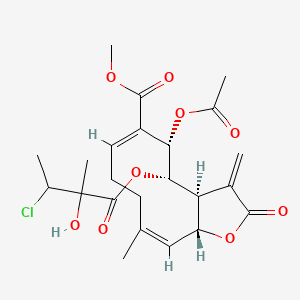
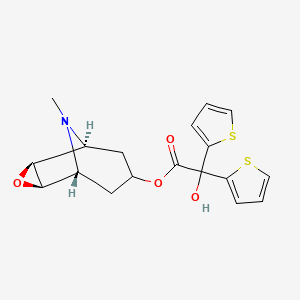
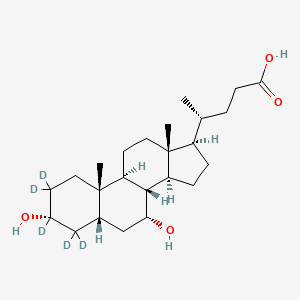
![6-Methyl-4,6-dihydro-1H-pyrrolo[3,4-d]pyridazine](/img/structure/B587228.png)
